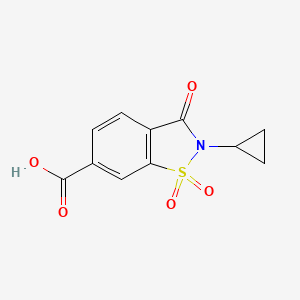
4-(Chloromethyl)-2-(4-methoxyphenoxymethyl)-1,3-thiazole
Descripción general
Descripción
4-(Chloromethyl)-2-(4-methoxyphenoxymethyl)-1,3-thiazole (CMMPT) is a chemical compound that has been studied for its potential applications in scientific research. CMMPT has been found to have a wide range of biochemical and physiological effects, and has been used in lab experiments to study a variety of biological processes.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopy
A study by Viji et al. (2020) employed Density Functional Theory (DFT) calculations to investigate the molecular structure and spectroscopic data of a closely related thiazole derivative. This research highlights the importance of such compounds in understanding intramolecular charge transfer mechanisms, which are crucial for designing efficient molecular sensors and switches (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Antimicrobial Applications
Another significant area of application is the development of antimicrobial agents. Sah et al. (2014) synthesized formazans from a Mannich base derived from a thiadiazole, which showed moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential of thiazole derivatives in creating new antimicrobial compounds (Sah, Bidawat, Seth, & Gharu, 2014).
Material Science and Photophysics
In the field of materials science, Zhang et al. (2016) designed thiazolo[5,4-d]thiazole-based compounds for white organic light-emitting diodes (WOLEDs). These compounds exhibit reversible excited-state intramolecular proton transfer (ESIPT), which can be tuned to achieve white-light luminescence. This work demonstrates the application of thiazole derivatives in developing advanced photonic materials (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).
Corrosion Inhibition
Thiazole derivatives are also explored for their potential in corrosion inhibition. Chaitra et al. (2016) studied the mild steel anti-corrosion potential of thiazole hydrazones, revealing that these compounds act as effective inhibitors in acidic conditions. This highlights their potential in protecting industrial materials against corrosion (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Antifungal Effect
The antifungal activity of certain thiazole derivatives has been demonstrated by Jafar et al. (2017), who synthesized compounds showing significant inhibition against Aspergillus terreus and Aspergillus niger. This research opens avenues for developing new antifungal agents based on thiazole chemistry (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Propiedades
IUPAC Name |
4-(chloromethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S/c1-15-10-2-4-11(5-3-10)16-7-12-14-9(6-13)8-17-12/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBOMJBOQLQYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-methoxyphenoxymethyl)-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)







![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)

